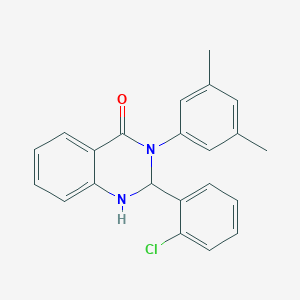![molecular formula C23H28ClNO2 B388770 3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B388770.png)
3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one is a complex organic compound with the molecular formula C23H28ClNO2 and a molecular weight of 385.9 g/mol. This compound is known for its unique spiro structure, which contributes to its stability and reactivity in various chemical processes.
Preparation Methods
The synthesis of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves multiple steps. One common method includes the alkylation of phenol with isobutylene in the presence of sulfuric acid at elevated temperatures to form 2,4-di-tert-butylphenol . This intermediate is then subjected to further reactions, including chlorination and vinylation, to obtain the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one include:
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its use as a UV absorber in cosmetics and personal care products.
2,6-di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications. The uniqueness of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one lies in its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H28ClNO2 |
|---|---|
Molecular Weight |
385.9g/mol |
IUPAC Name |
2',6'-ditert-butyl-6-chloro-2-ethenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C23H28ClNO2/c1-8-19-23(25-17-11-14(24)9-10-18(17)27-19)12-15(21(2,3)4)20(26)16(13-23)22(5,6)7/h8-13,19,25H,1H2,2-7H3 |
InChI Key |
RUYXBXQMOZOPDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-2-oxoethyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B388687.png)
![3-Cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388688.png)
![(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B388689.png)

![2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388692.png)
![(3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B388693.png)


![3-[4-(BUTAN-2-YL)PHENYL]-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388698.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B388699.png)
![2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388704.png)
![N'-(4-ETHOXYPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B388707.png)
![3-hydroxy-3-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B388708.png)

